2,5-Octanedione

Vue d'ensemble

Description

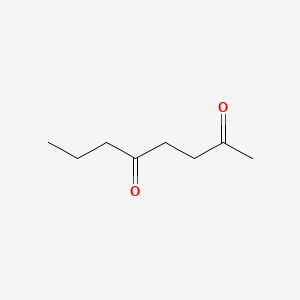

2,5-Octanedione, also known as octane-2,5-dione, is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol It is a diketone, meaning it contains two ketone functional groups

Mécanisme D'action

Target of Action

2,5-Octanedione, a γ-diketone, primarily targets axonal proteins in the nervous system . The compound interacts with lysine residues in these proteins, leading to their modification and subsequent dysfunction .

Mode of Action

The neurotoxicity of this compound is attributed to its γ-diketone structure . It reacts with lysine residues in axonal proteins through Schiff base formation, followed by cyclization to form pyrroles . The oxidation of these pyrrole residues then causes cross-linking and denaturation of proteins, disrupting axonal transport and function, and leading to damage to nerve cells .

Biochemical Pathways

It is known that the compound’s interaction with axonal proteins disrupts normal cellular processes, leading to neurotoxicity

Pharmacokinetics

Given its molecular structure and weight , it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys. Its bioavailability would be influenced by factors such as route of administration, dose, and individual patient characteristics.

Result of Action

The primary result of this compound’s action is neurotoxicity . By interacting with and modifying axonal proteins, it disrupts normal cellular processes, leading to damage to nerve cells . This can result in symptoms such as tingling and cramps in the arms and legs, general muscular weakness, and in severe cases, atrophy of the skeletal muscles and loss of coordination and vision .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2,5-Octanedione are not well-studied. It is known that diketones like this compound can undergo various biochemical reactions. For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that diketones can react with nucleophiles such as nitrogen and oxygen. The reaction with oxygen is a dead-end process that results in the reversible formation of a hemiketal. On the other hand, the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Méthodes De Préparation

2,5-Octanedione can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of 2-octanone with tert-butyl nitrite, followed by hydrolysis under acidic conditions . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2,5-Octanedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound typically yields alcohols.

Substitution: It can participate in substitution reactions, where one of the ketone groups is replaced by another functional group.

Aldol Reactions: Intramolecular aldol reactions of this compound can lead to the formation of cyclic compounds.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,5-Octanedione has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studies have explored its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to investigate its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

2,5-Octanedione can be compared with other diketones such as 2,5-hexanedione and 2,6-heptanedione. While all these compounds contain two ketone groups, their chemical behavior and applications can differ. For instance, 2,5-hexanedione is known for its neurotoxic effects due to its γ-diketone structure, whereas 2,6-heptanedione does not exhibit the same level of toxicity

Activité Biologique

2,5-Octanedione, also known as octane-2,5-dione, is an organic compound with the molecular formula C8H14O2. It is classified as a γ-diketone and has garnered interest due to its potential biological activities and interactions within various biochemical pathways. This article explores the biological activity of this compound, focusing on its neurotoxicity, biochemical mechanisms, and applications in scientific research.

- Molecular Formula : C8H14O2

- Molecular Weight : 142.1956 g/mol

- Structure : The compound features two ketone groups located at the 2 and 5 positions of the octane chain.

Target of Action

This compound primarily targets axonal proteins in the nervous system. Its structure allows it to interact with these proteins, leading to potential neurotoxic effects.

Mode of Action

The neurotoxicity associated with this compound is attributed to its γ-diketone structure. This structural characteristic enables the compound to disrupt normal cellular processes by modifying protein functions within neuronal cells.

Biochemical Pathways

Research indicates that this compound can interfere with critical biochemical pathways by:

- Disrupting Protein Function : Interaction with axonal proteins can lead to impaired neuronal signaling.

- Inducing Oxidative Stress : The compound may promote oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage.

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored; however, its properties suggest it may undergo various metabolic transformations. The compound can be oxidized to form carboxylic acids or reduced to yield alcohols, influencing its biological activity and toxicity.

Neurotoxicity

Studies have shown that this compound exhibits neurotoxic effects similar to other diketones. It has been linked to neuronal cell death and dysfunction in animal models. For instance, exposure to this compound has resulted in observable neurological impairments in experimental settings.

Case Studies

-

Neurotoxicity Assessment :

- A study demonstrated that administration of this compound in rodent models led to significant behavioral changes indicative of neurotoxicity.

- Histological examinations revealed neuronal degeneration and apoptosis in affected areas of the brain.

- Volatile Compound Analysis :

Scientific Research Applications

This compound serves as a valuable reagent in organic synthesis and has potential applications in various fields:

- Chemistry : Utilized as a building block for synthesizing complex organic molecules.

- Biology : Investigated for its interactions with biomolecules and potential therapeutic effects.

- Industry : Employed in flavoring and fragrance formulations due to its unique olfactory properties .

Comparative Analysis with Similar Compounds

A comparison of this compound with other diketones reveals distinct differences in biological activity:

| Compound | Neurotoxic Effects | Applications |

|---|---|---|

| This compound | Yes | Organic synthesis, flavoring |

| 2,5-Hexanedione | Yes | Neurotoxic research |

| 2,6-Heptanedione | No | Industrial applications |

Propriétés

IUPAC Name |

octane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-8(10)6-5-7(2)9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDFSSLYVRCMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019346 | |

| Record name | 2,5-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-41-3 | |

| Record name | 2,5-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.